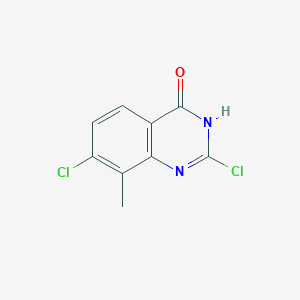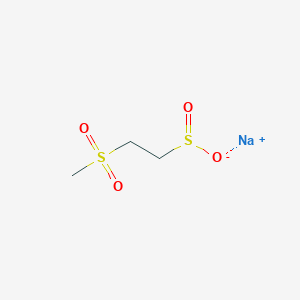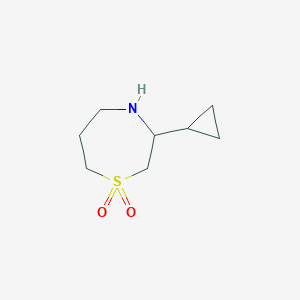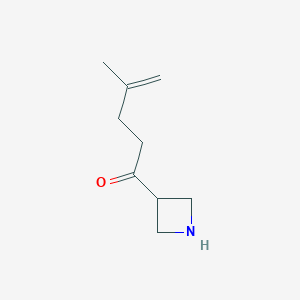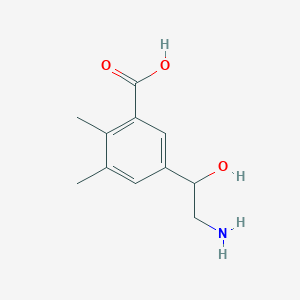
5-(3-Hydroxy-3-methylpyrrolidin-1-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxy-3-methylpyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with one oxygen atom. The presence of the pyrrolidine ring, a five-membered nitrogen-containing ring, adds to its unique structure and properties.
Preparation Methods
The synthesis of 5-(3-Hydroxy-3-methylpyrrolidin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with 3-hydroxy-3-methylpyrrolidine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(3-Hydroxy-3-methylpyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as triethylamine, and specific temperatures and reaction times to achieve the desired products.
Scientific Research Applications
5-(3-Hydroxy-3-methylpyrrolidin-1-yl)furan-2-carbaldehyde has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-3-methylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan and pyrrolidine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 5-(3-Hydroxy-3-methylpyrrolidin-1-yl)furan-2-carbaldehyde include other furan derivatives and pyrrolidine-containing compounds. Some examples are:
Furan-2-carbaldehyde: A simpler furan derivative with an aldehyde group.
3-Hydroxy-3-methylpyrrolidine: A pyrrolidine derivative with a hydroxyl group.
5-(3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl)furan-2-carbaldehyde: A similar compound with an additional hydroxymethyl group.
The uniqueness of this compound lies in its combined furan and pyrrolidine rings, which provide distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-(3-hydroxy-3-methylpyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-10(13)4-5-11(7-10)9-3-2-8(6-12)14-9/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
TYRSHMIOKBHVID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=CC=C(O2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B15256371.png)
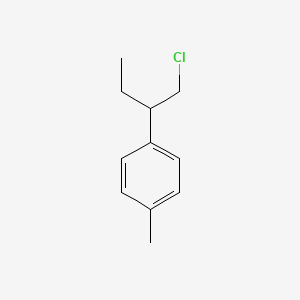
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B15256392.png)
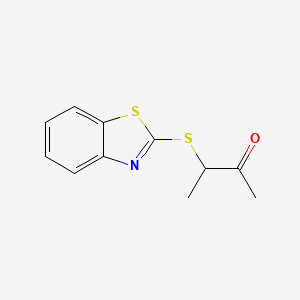

![Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15256432.png)
